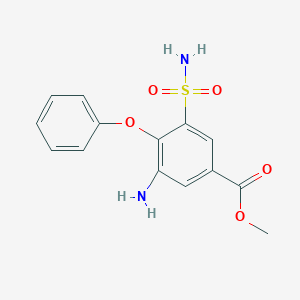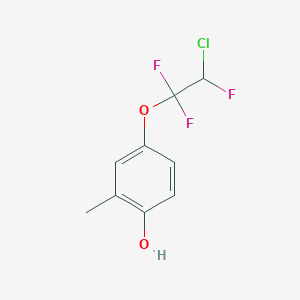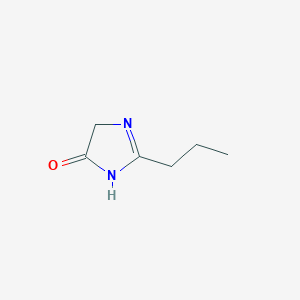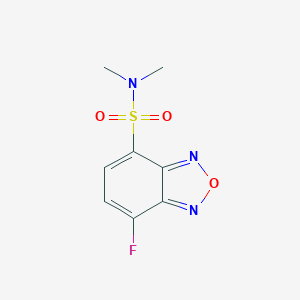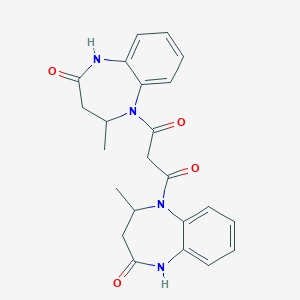
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one), also known as DMCM, is a synthetic compound that belongs to the benzodiazepine class of drugs. It has been widely used in scientific research as a tool to investigate the role of the GABA-A receptor in the central nervous system.
作用機序
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) binds to the benzodiazepine site of the GABA-A receptor with high affinity, which enhances the binding of GABA to the receptor and increases the influx of chloride ions into the neuron. This results in an increase in the inhibitory tone of the neuron, leading to a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
生化学的および生理学的効果
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the latency to onset of seizures and decrease the duration of seizures. In addition, 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to have a positive effect on learning and memory in animal models.
実験室実験の利点と制限
One advantage of using 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) in lab experiments is its high affinity for the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for investigating the role of the receptor in the central nervous system. However, one limitation is that 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) is a synthetic compound and may not accurately reflect the effects of endogenous benzodiazepines on the GABA-A receptor.
将来の方向性
There are many future directions for the use of 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) in scientific research. One direction is to investigate the effects of 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) on different subtypes of the GABA-A receptor and their associated functions. Another direction is to investigate the effects of 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems. Finally, the development of more specific and selective benzodiazepine ligands may provide new insights into the role of the GABA-A receptor in the central nervous system.
合成法
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) can be synthesized through a multistep process starting from 4-methyl-2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amino group is then reacted with ethyl acetoacetate to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the carbamate is cyclized with phosgene to give 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one).
科学的研究の応用
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been widely used in scientific research as a tool to investigate the role of the GABA-A receptor in the central nervous system. GABA-A receptors are the primary target of benzodiazepines, and 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to bind to the benzodiazepine site of the GABA-A receptor with high affinity. 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been used to investigate the effects of benzodiazepines on GABA-A receptor function, including the modulation of chloride ion influx, the enhancement of GABA-mediated inhibition, and the regulation of receptor trafficking.
特性
CAS番号 |
144400-96-4 |
|---|---|
製品名 |
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) |
分子式 |
C23H24N4O4 |
分子量 |
420.5 g/mol |
IUPAC名 |
1,3-bis(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)propane-1,3-dione |
InChI |
InChI=1S/C23H24N4O4/c1-14-11-20(28)24-16-7-3-5-9-18(16)26(14)22(30)13-23(31)27-15(2)12-21(29)25-17-8-4-6-10-19(17)27/h3-10,14-15H,11-13H2,1-2H3,(H,24,28)(H,25,29) |
InChIキー |
WFNOUKDAZDWWSU-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
正規SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
同義語 |
1,3-bis(3-methyl-5-oxo-2,6-diazabicyclo[5.4.0]undeca-7,9,11-trien-2-yl )propane-1,3-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



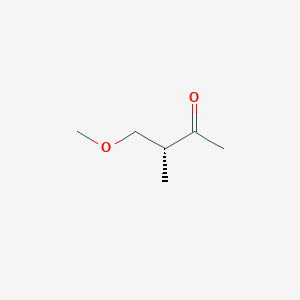
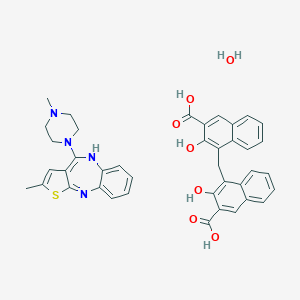
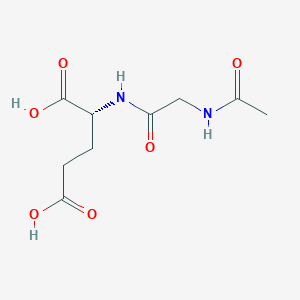
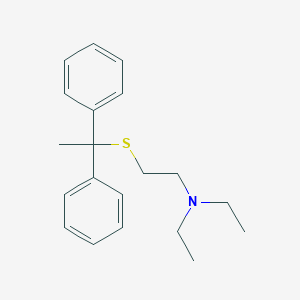
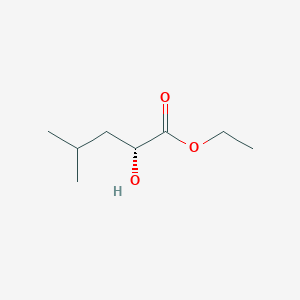
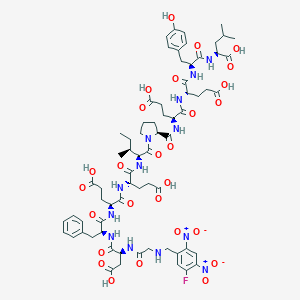
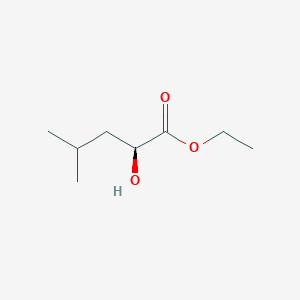
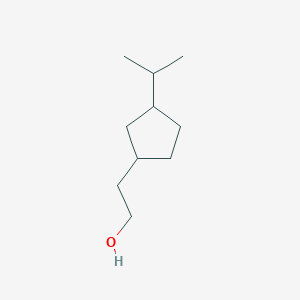
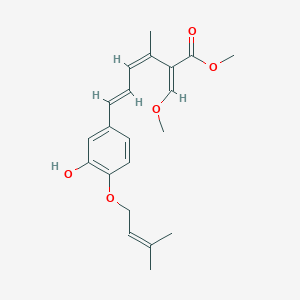
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
